4-氰基色氨酸

描述

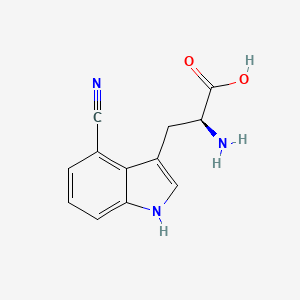

4-Cyanotryptophan is an unnatural amino acid that has been shown to be an efficient blue fluorescence emitter . This property allows it to have potential applications in biological spectroscopy and microscopy .

Synthesis Analysis

The synthesis of 4-Cyanotryptophan has been a challenge due to lack of facile synthetic routes . .Molecular Structure Analysis

The steady state and time-resolved fluorescence and infrared (IR) properties of 4-Cyanotryptophan have been investigated and compared . The position of the nitrile substitution as well as the solvent environment influences the spectroscopic properties (solvatochromism) .Chemical Reactions Analysis

Similar to native tryptophan, the electronic (nanosecond) lifetime and emission spectra of 4-Cyanotryptophan are modulated by the environment . This makes 4-Cyanotryptophan an attractive fluorescent probe to study the structural dynamics of proteins in complex media .Physical And Chemical Properties Analysis

The nitrile absorption in the IR region of 4-Cyanotryptophan can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions . Importantly, 4-Cyanotryptophan exhibits a single absorption in the nitrile stretch region .科学研究应用

在生物光谱学和显微镜学中的应用:4-氰基色氨酸是一种高效的蓝色荧光发射剂,使其在生物光谱学和显微镜学应用中具有价值。它的合成及其在评估肽-膜相互作用中的应用已被证实,展示了其在成像细胞膜结合肽和确定肽膜结合常数中的效用 (Zhang et al., 2019).

探测蛋白质中的水化环境:它可作为水化环境的荧光探针。4-氰基色氨酸等色氨酸衍生物已被用于通过傅里叶变换红外光谱、紫外可见光谱和荧光光谱等光谱方法研究局部蛋白质环境 (Huang et al., 2018).

荧光寿命研究:氰基吲哚荧光寿命的溶剂依赖性,特别是 4-氰基色氨酸的荧光寿命,已经得到检验。这有助于理解荧光寿命如何随不同溶剂而变化,为在生物学研究中的应用提供见解 (Hilaire et al., 2017).

用于制药和化学生物学应用的酶促合成:4-氰基色氨酸合成的酶促平台已经得到改进,使其成为用于药物合成和化学生物学的有价值的化合物。其高产率和温度曲线调整扩展了体内生产的可能性 (Boville et al., 2018).

用于研究蛋白质构象变化和 DNA-蛋白质相互作用的荧光探针:包括 4-氰基色氨酸在内的氰基色氨酸已被合成并作为荧光探针掺入蛋白质中。这些探针可用于研究蛋白质构象事件和蛋白质-核酸相互作用,从而深入了解这些关键的生物过程 (Talukder et al., 2015).

在双光子显微镜中的可视化:它在双光子荧光显微镜中的效用已得到证实。这包括成像细胞表面的整合素,这对于理解各种细胞过程至关重要 (Fong et al., 2021).

双红外和荧光光谱标签:已表明氰基色氨酸可用作双红外和荧光光谱标签来研究蛋白质中的结构动力学。这提供了一种检查蛋白质结构和相互作用的综合方法 (van Wilderen et al., 2018).

作用机制

未来方向

The benefits of 4-Cyanotryptophan are that they absorb and emit separately from the naturally occurring tryptophan and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information . This opens up new applications in biological spectroscopy and microscopy .

属性

IUPAC Name |

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPSYGYZOBPCLD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanotryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-nitrobenzoic acid](/img/structure/B8074656.png)

![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)